![molecular formula C4H6N4O2 B2980078 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1368181-51-4](/img/structure/B2980078.png)
2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid
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Overview
Description
“2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” is also known as BTTAA . It is a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .
Synthesis Analysis
The synthesis of triazole compounds often involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition . This process is commonly used in the synthesis of biologically active triazole and pyrazole compounds .
Molecular Structure Analysis
The empirical formula of BTTAA is C19H30N10O2 . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazole compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are often used in click chemistry reactions .
Scientific Research Applications
Synthesis and Modification
- A convenient synthesis approach for 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid was established, which can be generalized for the synthesis of 4-amino-1H-1,2,3-triazole carboxylic acid analogs and peptide compounds based on them. This method involves selective modification of substituents in the triazole, paving the way for the preparation of isostructural derivatives and combinatorial libraries of peptidomimetics to find biologically active compounds (Pokhodylo et al., 2019).
Structural and Spectroscopic Studies
- Structural and spectroscopic studies of compounds related to 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid have been conducted. For instance, X-ray diffraction techniques and NMR spectroscopy were used to characterize 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its acetic acid ethyl ester derivatives. These studies provide insights into the molecular structure and potential applications of these compounds (Şahin et al., 2014).
Applications in Drug Synthesis
- The synthesis of 1,2,4-triazole derivatives has been explored for potential use in drug synthesis. These derivatives, including those similar to 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, show promise as intermediates in the synthesis of various biologically active compounds, expanding the horizons of medicinal chemistry (Ciocoiu et al., 2010).
Future Directions
The future directions of “2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their unique structure and broad biological activities make them promising candidates for drug development .
properties
IUPAC Name |
2-(4-aminotriazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHZFAXHSUWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.